Cas no 1490799-90-0 (1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one)

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one is a fluorinated tetrahydroquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a tetrahydroquinoline scaffold, known for bioactivity, with a trifluoroacetyl group, enhancing metabolic stability and lipophilicity. The presence of the 3-amino group offers a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry. The trifluoromethyl moiety may improve binding affinity and selectivity in target interactions. This compound is of interest for the development of novel bioactive molecules, particularly in CNS and antimicrobial research, due to its balanced physicochemical properties and synthetic adaptability.
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one structure
1490799-90-0 structure
Product name:1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
CAS No:1490799-90-0
MF:C11H11F3N2O
Molecular Weight:244.213052988052
MDL:MFCD19075683
CID:5243868
PubChem ID:64030330

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(3-amino-3,4-dihydro-1(2H)-quinolinyl)-2,2,2-trifluoro-
    • 1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one
    • 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
    • MDL: MFCD19075683
    • インチ: 1S/C11H11F3N2O/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16/h1-4,8H,5-6,15H2
    • InChIKey: GKMDYWDXNPTOEE-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C2=C(C=CC=C2)CC(N)C1)C(F)(F)F

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-266195-5.0g
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0
5g
$2152.0 2023-05-30
Enamine
EN300-266195-2.5g
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0
2.5g
$1454.0 2023-09-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01046703-1g
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0 95%
1g
¥3717.0 2023-04-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363979-2.5g
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0 95%
2.5g
¥34023 2023-03-01
Enamine
EN300-266195-0.25g
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0
0.25g
$683.0 2023-09-12
Ambeed
A1084934-1g
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0 95%
1g
$541.0 2024-04-15
Enamine
EN300-266195-1g
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0
1g
$743.0 2023-09-12
Enamine
EN300-266195-10g
1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0
10g
$3191.0 2023-09-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363979-50mg
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0 95%
50mg
¥15724 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363979-500mg
1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one
1490799-90-0 95%
500mg
¥15396 2023-03-01

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one 関連文献

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-oneに関する追加情報

Introduction to 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1490799-90-0)

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one is a compound with the CAS registry number 1490799-90-0. This compound belongs to the class of organic compounds known as tetrahydroquinolines, which are derivatives of quinoline with a partially hydrogenated ring system. The presence of the trifluoroacetyl group (CF3CO-) attached to the nitrogen atom in the tetrahydroquinoline ring introduces unique electronic and steric properties to the molecule.

The structure of 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one consists of a tetrahydroquinoline backbone with an amino group at position 3 and a trifluoroacetyl group at position 1. This arrangement creates a molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity and bioavailability of the compound.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. For instance, researchers have explored their potential as kinase inhibitors, which are crucial in treating diseases such as cancer. The amino group in this compound can act as a hydrogen bond donor, enhancing its ability to interact with biological targets. Additionally, the trifluoroacetyl group can improve the compound's stability and lipophilicity, making it more suitable for oral administration.

The synthesis of 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one involves a multi-step process that typically starts with the preparation of the tetrahydroquinoline skeleton. This is followed by functionalization at specific positions to introduce the amino and trifluoroacetyl groups. The use of advanced catalytic methods and green chemistry principles has made this synthesis more efficient and environmentally friendly.

In terms of applications, this compound has shown promise in antimicrobial assays, where it demonstrated activity against various bacterial and fungal strains. Its ability to inhibit key enzymes involved in microbial growth makes it a potential candidate for developing new antibiotics. Furthermore, preliminary studies suggest that this compound may have anti-inflammatory properties due to its interaction with cyclooxygenase enzymes.

Another area of interest is its role in neuroprotective agents. The tetrahydroquinoline moiety has been linked to antioxidant activity and protection against oxidative stress-induced neuronal damage. The presence of the trifluoroacetyl group could enhance these effects by improving membrane permeability and reducing metabolic degradation.

From an environmental standpoint, understanding the fate and transport of CAS No. 1490799-90-0 is essential for assessing its potential impact on ecosystems. Studies indicate that this compound undergoes biodegradation under aerobic conditions but may persist in certain environmental compartments due to its fluorinated substituents.

In conclusion, 1-(3-amino-1

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Amadis Chemical Company Limited
(CAS:1490799-90-0)1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
A1000285
Purity:99%
はかる:1g
Price ($):487.0